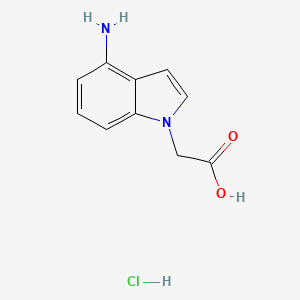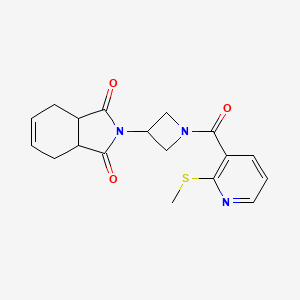
2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a methylthio group attached to a nicotinoyl moiety. Additionally, it has a tetrahydroisoindole dione structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring would introduce strain into the molecule, which could have interesting effects on its reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, we can infer some potential reactivity. The azetidine ring could potentially undergo ring-opening reactions. The carbonyl groups in the tetrahydroisoindole dione moiety could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any chiral centers. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Isoindole Derivatives
Isoindole derivatives, including the 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, are of significant interest in scientific research due to their complex structures and potential applications. One study discusses a new approach to synthesizing 2H-isoindole-4,7-diones by heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various isoindole derivatives (Schubert-Zsilavecz et al., 1991). This method showcases the versatility of isoindole frameworks for further functionalization and study.
Applications in Material Science
In another domain, novel aza-pseudopeptides, such as isoindoline-1,3-dione derivatives, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds have shown efficient inhibition effects, increasing with their concentrations, highlighting their potential applications in material science and corrosion protection (Chadli et al., 2017).
Anticancer Activity
Isoindole-1,3(2H)-dione derivatives have been investigated for their cytotoxic effects on various cancer cells. The presence of different substituents significantly influences their anticancer activity. Research into the structural activity relationships of these compounds could pave the way for new therapeutic agents (Tan et al., 2020).
Photophysical Properties
The study of the photophysical properties of isoindole derivatives has also garnered interest. For instance, a novel phthalimide derivative containing an isoindole moiety was synthesized and analyzed for its solvatochromic behavior, providing insights into its ground and singlet excited state dipole moments. This research contributes to the development of new materials with potential applications in sensing and optoelectronics (Akshaya et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of azetidine and oxetane , which are known to exhibit a variety of biological activities . .
Mode of Action
Azetidine derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound
Biochemical Pathways
Azetidine and oxetane derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its exact structure and target .
Eigenschaften
IUPAC Name |
2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBJXKWWOVPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)
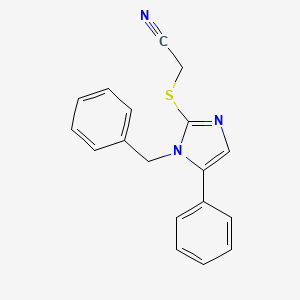

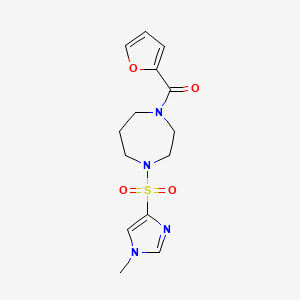
![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2740623.png)
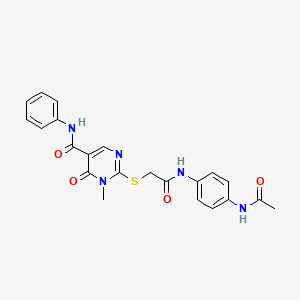
![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2740629.png)

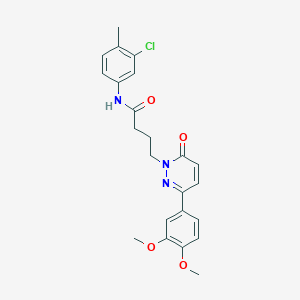
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2740634.png)
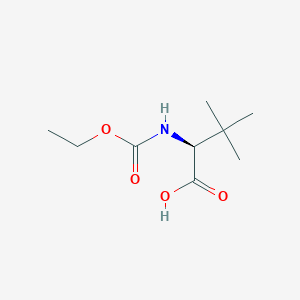
![1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2740638.png)
